N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex heterocyclic compound that features a pyrazole and thiadiazole moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and thiadiazole rings, followed by their coupling. Common reagents used in these reactions include hydrazines, nitriles, and various catalysts .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiadiazole rings, often using halogenated reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenated reagents: Chlorine, bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. These can include:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in various biological processes.
Pathways: Signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- 1-Benzyl-1H-pyrazol-3-amine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Various substituted pyrazoles and thiadiazoles .
Uniqueness
The uniqueness of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-(4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-1,3,4-THIADIAZOL-2-YL}AMINE lies in its specific substitution pattern and the combination of the pyrazole and thiadiazole rings, which can confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H18N8O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-(4-nitropyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H18N8O2S/c1-2-15(25-12-14(10-19-25)26(27)28)17-21-22-18(29-17)20-16-8-9-24(23-16)11-13-6-4-3-5-7-13/h3-10,12,15H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
NEFMBBBCGPXWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=C(S1)NC2=NN(C=C2)CC3=CC=CC=C3)N4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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